4-Chloro-8-methoxyisoquinoline: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
4-Chloro-8-methoxyisoquinoline: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
As a Senior Application Scientist, the rational design of small-molecule therapeutics and advanced materials requires an intimate understanding of heterocycle building blocks. 4-Chloro-8-methoxyisoquinoline (CAS: 129959-07-5) is a highly specialized, bifunctionalized isoquinoline derivative[1]. Its unique substitution pattern—a halogen at the C4 position and a methoxy group at the C8 position—imparts distinct electronic and steric properties, making it an invaluable scaffold in medicinal chemistry and biological research[2].
This technical guide deconstructs the structural logic, physical properties, and synthetic handling of 4-chloro-8-methoxyisoquinoline, providing field-proven protocols for its application in drug development.
Structural and Electronic Architecture
The isoquinoline core is a privileged scaffold in drug discovery. The introduction of substituents at the 4- and 8-positions dramatically alters its physicochemical behavior and target-binding thermodynamics.
-
The C4-Chloro Substituent: The chlorine atom at the 4-position acts as an electron-withdrawing group (EWG) via induction, while simultaneously providing lipophilic bulk. This halogenation modulates the pKa of the isoquinoline nitrogen, often improving membrane permeability and metabolic stability. Furthermore, the C4-chlorine can participate in halogen bonding with target protein residues or serve as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
The C8-Methoxy Substituent: Positioned on the fused benzene ring, the 8-methoxy group is an electron-donating group (EDG) via resonance. Crucially, its proximity to the isoquinoline nitrogen (N2) creates a steric lock. The oxygen atom can act as a hydrogen-bond acceptor, while the methyl group restricts the conformational flexibility of the overall molecule when bound in a tight enzymatic pocket (such as a kinase hinge region).
Structure-Activity Relationship (SAR) logic for 4-chloro-8-methoxyisoquinoline in drug design.
Physicochemical Properties
A rigorous understanding of the compound's physical properties is essential for downstream formulation and synthetic planning. The table below summarizes the core metrics of 4-chloro-8-methoxyisoquinoline.
| Property | Value / Specification | Causality / Practical Impact |
| CAS Number | 129959-07-5 | Unique identifier for regulatory compliance and procurement tracking[1]. |
| Molecular Formula | C10H8ClNO | Dictates the exact mass and isotopic distribution for MS validation. |
| Molecular Weight | 193.63 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based design. |
| LogP (Predicted) | ~2.8 - 3.2 | The lipophilic Cl balances the polar N and O atoms, optimizing oral bioavailability. |
| H-Bond Donors | 0 | Absence of donors enhances passive membrane permeability across lipid bilayers. |
| H-Bond Acceptors | 2 (Nitrogen, Oxygen) | Facilitates targeted, directional interactions with kinase hinge backbones. |
Synthetic Methodologies & Experimental Protocols
Synthesizing 4-chloro-8-methoxyisoquinoline requires strict regioselective control. While direct chlorination of 8-methoxyisoquinoline is possible, the electron-rich nature of the methoxy-substituted benzene ring can lead to competing electrophilic aromatic substitution (EAS) at the C5 or C7 positions.
To circumvent this, a highly controlled halogenation protocol using N-Chlorosuccinimide (NCS) under acidic conditions is employed. The causality here is critical: the acidic medium protonates the isoquinoline nitrogen, deactivating the pyridine ring overall, but the C4 position remains the most susceptible to electrophilic attack via an enamine-like resonance intermediate.
Step-by-Step Protocol: Regioselective Chlorination
-
Preparation: Dissolve 8-methoxyisoquinoline (1.0 eq) in glacial acetic acid (0.5 M concentration) under an inert argon atmosphere.
-
Halogenation: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes. Expert Insight: NCS provides a controlled release of electrophilic chlorine, minimizing over-chlorination or unwanted oxidation compared to Cl2 gas.
-
Thermal Activation: Elevate the reaction temperature to 80°C and stir for 4-6 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material.
-
Quenching & Extraction: Cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO3 (to deprotonate the isoquinolinium intermediate), and extract with ethyl acetate (3x). Wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Purification: Concentrate the crude product in vacuo. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate). The C4-chloro isomer typically elutes first due to decreased polarity compared to the unreacted starting material.
Synthetic workflow for the regioselective chlorination of 8-methoxyisoquinoline.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the isolated product must be validated through orthogonal analytical techniques[3]. A self-validating protocol relies on specific spectroscopic markers:
-
1H NMR (400 MHz, CDCl3): The defining feature of successful regioselective chlorination is the disappearance of the C4 proton (typically around 7.6 ppm in the parent compound). The C1 proton will appear as a sharp singlet shifted significantly downfield (~9.1 ppm) due to the adjacent electronegative nitrogen and the long-range deshielding effect of the C4-chlorine. The methoxy group presents as a distinct 3H singlet at ~4.0 ppm.
-
13C NMR (100 MHz, CDCl3): The C4 carbon shifts downfield (to ~128 ppm) due to the covalently bound chlorine, confirming regioselectivity over the C5 or C7 positions.
-
LC-MS (ESI+): Electrospray ionization will show the characteristic isotopic pattern of a mono-chlorinated compound. You will observe the M and M+2 peaks in a distinct 3:1 ratio at m/z 194.0 and 196.0 [M+H]+, confirming the incorporation of a single chlorine atom.
Applications in Drug Development
4-Chloro-8-methoxyisoquinoline is not just a chemical curiosity; it is a strategic building block[2]. It is frequently utilized in the synthesis of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel receptor antagonists.
The C4-chlorine serves as an ideal handle for late-stage functionalization. By subjecting the compound to palladium-catalyzed cross-coupling, researchers can rapidly append diverse aryl, heteroaryl, or amine groups to explore the chemical space of a target enzyme's hydrophobic pocket, while the 8-methoxy group ensures the core scaffold maintains the correct dihedral angle for optimal target engagement.
References
-
BLD Pharm. "8-Chloro-4-hydroxyquinoline and Related Isoquinolines (CAS: 129959-07-5)". BLD Pharm Catalog. 1
-
EvitaChem. "5-fluoro-2-methyl-4H-chromen-4-one and Isoquinoline Derivatives". EvitaChem Inventory & Research. 2
-
EvitaChem. "Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine - Spectroscopic Analysis". EvitaChem Technical Details.3
